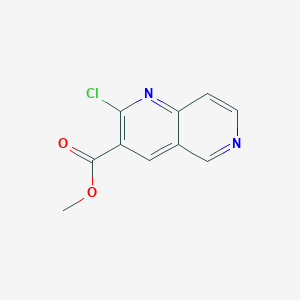

Methyl 2-chloro-1,6-naphthyridine-3-carboxylate

Description

Methyl 2-chloro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core substituted with a chlorine atom at position 2 and a methyl ester group at position 2. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 228.63 g/mol. The chlorine substituent enhances electrophilicity at position 2, making it a reactive intermediate for nucleophilic substitution reactions, particularly in pharmaceutical synthesis .

This compound’s aromatic 1,6-naphthyridine scaffold is structurally similar to quinoline and isoniazid derivatives, which are known for their biological activity. The chloro and ester groups position it as a versatile precursor for further functionalization in drug discovery pipelines .

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 2-chloro-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-5-12-3-2-8(6)13-9(7)11/h2-5H,1H3 |

InChI Key |

XZNFEQLYHYCZIE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2C=CN=CC2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxy-Naphthyridine Esters

The most direct and documented method involves the chlorination of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate analogs using phosphoryl chloride (POCl3) or related chlorinating agents. Although the cited example is for the 1,7-naphthyridine isomer, the methodology is applicable to the 1,6-naphthyridine system with adjustments in reaction conditions.

Procedure:

A solution of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (500 mg, 2.45 mmol) is stirred in phosphoryl chloride (5 mL) at 120 °C for 5 hours. After completion, the reaction mixture is concentrated under vacuum, quenched with water, and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography using a gradient of ethyl acetate in petroleum ether, yielding the chlorinated product as a yellow solid with a 92% yield.

| Parameter | Value |

|---|---|

| Starting material | Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate |

| Chlorinating agent | Phosphoryl chloride (POCl3) |

| Temperature | 120 °C |

| Reaction time | 5 hours |

| Work-up | Aqueous quench, ethyl acetate extraction |

| Purification | Flash chromatography |

| Yield | 92% |

- Notes:

The reaction proceeds via substitution of the hydroxy group at position 2 by chlorine, facilitated by the electrophilic chlorinating agent POCl3. The method is scalable and produces high purity product suitable for further synthetic applications.

Niementowski Reaction and Pfitzinger Reaction for Naphthyridine Core Construction

Synthesis of 1,6-naphthyridine derivatives, including chlorinated compounds, can be achieved through condensation reactions such as the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with ketones or aldehydes in the presence of phosphorus oxychloride.

Example:

N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines were synthesized by condensing anthranilic acids with piperidones under POCl3 atmosphere. After alkaline treatment, chlorinated naphthyridines were obtained in yields between 68–92%.

- Notes:

This method allows for the introduction of the chlorine substituent during the ring closure step, providing a route to chlorinated naphthyridine derivatives with functional diversity.

Functionalization via Vinylation and Alkylation

Further functionalization of chlorinated naphthyridines can be performed via reactions with activated alkynes or alkyl halides, enabling the synthesis of vinyl or alkyl derivatives. These methods are useful for modifying the 3-carboxylate position or the nitrogen atoms in the ring system.

Vinylation Example:

Reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines with methyl propiolate in methanol under acid catalysis yields N-vinyl derivatives by debenzylation.Alkylation Example:

Alkylation of hydroxy-naphthyridine carboxylic acids with alkyl iodides in ethanol under reflux with potassium hydroxide can yield alkylated derivatives, including methyl esters, with yields around 70%.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination with POCl3 | POCl3, 120 °C, 5 h | 92 | High yield, straightforward, scalable | Requires handling of corrosive POCl3 |

| Niementowski condensation | Anthranilic acid + piperidone, POCl3 atmosphere | 68–92 | One-step ring formation with chlorination | Requires controlled atmosphere and base work-up |

| Alkylation of hydroxy esters | Alkyl iodides, KOH, reflux ethanol | ~70 | Simple alkylation, versatile | Longer reaction times, moderate yields |

| Vinylation with activated alkynes | Methyl propiolate, acid catalysis, RT | Variable | Functional group diversity | Longer reaction times, specific substrates needed |

Summary of Research Findings and Notes

The chlorination of hydroxy-naphthyridine esters with phosphoryl chloride remains the most efficient and widely reported method for preparing this compound derivatives, providing high yields and purity suitable for further synthetic use.

The Niementowski reaction offers an elegant approach to construct the naphthyridine ring with chlorine substituents incorporated during synthesis, allowing structural diversity and functional group tolerance.

Subsequent functionalization reactions such as vinylation and alkylation expand the chemical space of these compounds, enabling the preparation of derivatives with potential biological activities.

No direct synthesis of this compound was explicitly detailed in the available literature; however, the methods for closely related isomers and derivatives provide a strong foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 2-chloro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 2-chloro-1,6-naphthyridine-3-carboxylate with structurally related naphthyridine esters, emphasizing substituents, molecular properties, and functional implications:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Properties |

|---|---|---|---|---|

| This compound | 2-Cl, aromatic ring | C₁₀H₇ClN₂O₂ | 228.63 | Electrophilic Cl for substitution reactions |

| Methyl 2-amino-1,6-naphthyridine-3-carboxylate | 2-NH₂, aromatic ring | C₁₀H₉N₃O₂ | 209.20 | NH₂ enables hydrogen bonding and conjugation |

| Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | 4-OH, saturated ring | C₁₀H₁₂N₂O₃ | 208.21 | OH enhances solubility; saturated ring reduces aromaticity |

| Methyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | 2-NH₂, 6-CH₃, saturated ring | C₁₁H₁₅N₃O₂ | 221.26 | Methyl group increases steric bulk; NH₂ for reactivity |

| Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | Saturated ring, no substituents | C₁₀H₁₂N₂O₂ | 192.21 | Simplified structure for foundational studies |

Research Findings and Structural Insights

- Crystallography : Ethyl analogs with sulfanylidene or oxo substituents (e.g., ethyl 2-sulfanylidene derivatives) exhibit distinct hydrogen-bonding networks and packing motifs, as revealed by SHELX-refined crystallographic data . These findings suggest that the chloro substituent in this compound may similarly influence crystal lattice stability through halogen bonding .

- Biological Relevance : Naphthyridine carboxylates are explored as kinase inhibitors and antimicrobial agents. For instance, the hydroxy-tetrahydro variant () could target enzymes requiring polar interactions, while the chloro-aromatic compound may serve as a precursor for covalent inhibitors .

Biological Activity

Methyl 2-chloro-1,6-naphthyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, highlighting its antimicrobial and anticancer properties, as well as the underlying mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of C10H7ClN2O2 and a molecular weight of approximately 222.63 g/mol. The compound features a naphthyridine core with a carboxylate group and a chlorine atom at specific positions, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit notable antimicrobial properties.

- Bacterial Activity : Studies have shown that derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain naphthyridine compounds demonstrated bactericidal action against Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | E. coli | Effective |

| This compound | S. aureus | Moderate |

- Mechanism of Action : The precise mechanisms remain under investigation; however, it is suggested that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Properties

This compound also shows promise in cancer research.

- Cell Line Studies : In vitro studies have demonstrated that naphthyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from this class have been tested against larynx carcinoma (Hep-2) cells and exhibited significant cytotoxicity .

- Mechanisms of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest at the G1 phase. This is mediated through downregulation of cyclins (e.g., Cyclin D1) and modulation of signaling pathways such as PI3K/AKT .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity using the disc diffusion method against various strains, revealing that the compound exhibited good activity comparable to standard antibiotics like ciprofloxacin .

- Cytotoxicity Against Cancer Cells : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, significantly reducing cell viability in treated cultures .

- In Vivo Studies : Animal model studies have shown that naphthyridine derivatives can reduce tumor size and bacterial load in tissues, indicating their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via aminolysis of precursor esters. For example, methyl 2-amino-1,6-naphthyridine-3-carboxylate reacts with hydrazine or amidines under reflux conditions to yield derivatives, as demonstrated in analogous naphthyridine syntheses . Key parameters include solvent choice (e.g., methanol or ethanol), reaction time (30 min to 7 hours), and temperature (reflux). Purity is optimized via recrystallization or column chromatography.

- Critical Note : Regioselectivity challenges may arise due to competing substitution at the 2-chloro position versus other reactive sites. Monitor reaction progress using TLC or HPLC.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve crystal structures using programs like SHELX for refinement .

- Spectroscopy :

- NMR : Analyze / NMR shifts (e.g., the methyl ester group typically resonates at ~3.9 ppm for ) .

- MS : Confirm molecular ion peaks ([M+H]) via high-resolution mass spectrometry.

- Elemental analysis : Validate stoichiometry (C, H, N, Cl).

Q. What are the key reactivity patterns of the 2-chloro substituent in this compound?

- Methodology : The 2-chloro group is susceptible to nucleophilic substitution. For example:

- Aminolysis : React with amines (e.g., hydrazine) to form 2-amino derivatives .

- Cross-coupling : Use Pd-catalyzed Suzuki or Buchwald-Hartwig reactions for aryl/heteroaryl substitutions .

- Challenges : Competing reactivity at the naphthyridine core (e.g., carboxylate or methyl ester groups) requires careful control of reaction stoichiometry and catalysts.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for biological activity studies?

- Methodology :

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or antimicrobial targets).

- DFT calculations : Analyze electron-withdrawing effects of the chloro and ester groups on reactivity and stability .

- Data Interpretation : Correlate computed electrostatic potential maps with experimental reactivity (e.g., regioselectivity in substitution reactions).

Q. What experimental strategies resolve contradictions in spectroscopic data for naphthyridine derivatives?

- Case Example : Conflicting NMR signals may arise from tautomerism or solvent effects.

- Solution : Conduct variable-temperature NMR or use deuterated solvents to stabilize specific tautomers .

- Validation : Cross-reference with X-ray data to confirm dominant conformations .

Q. How can by-products from synthesis be identified and minimized?

- Methodology :

- LC-MS/MS : Detect and quantify impurities (e.g., dechlorinated by-products or ester hydrolysis products).

- Mechanistic Insight : By-products often form due to over-reaction at the chloro position. Optimize reaction time and stoichiometry (e.g., limit hydrazine excess to <1.2 eq.) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions to control stereochemistry .

- Critical Parameter : Monitor optical rotation and circular dichroism (CD) spectra to ensure purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.